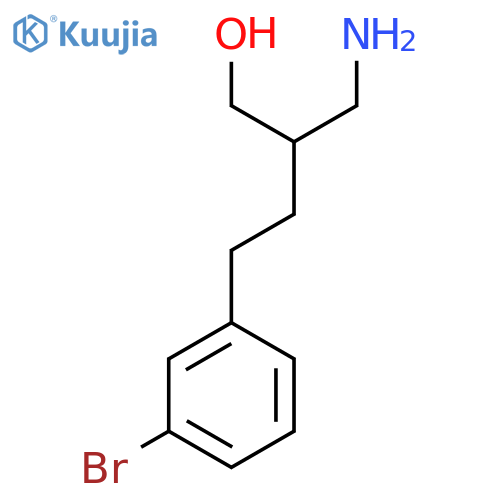Cas no 1544945-16-5 (2-(Aminomethyl)-4-(3-bromophenyl)butan-1-ol)

1544945-16-5 structure
商品名:2-(Aminomethyl)-4-(3-bromophenyl)butan-1-ol
2-(Aminomethyl)-4-(3-bromophenyl)butan-1-ol 化学的及び物理的性質
名前と識別子
-
- 1544945-16-5
- 2-(aminomethyl)-4-(3-bromophenyl)butan-1-ol
- EN300-1939289
- 2-(Aminomethyl)-4-(3-bromophenyl)butan-1-ol
-
- インチ: 1S/C11H16BrNO/c12-11-3-1-2-9(6-11)4-5-10(7-13)8-14/h1-3,6,10,14H,4-5,7-8,13H2
- InChIKey: HRTOYYURQNMEAR-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=CC(=C1)CCC(CO)CN
計算された属性
- せいみつぶんしりょう: 257.04153g/mol
- どういたいしつりょう: 257.04153g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 5
- 複雑さ: 154
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
2-(Aminomethyl)-4-(3-bromophenyl)butan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1939289-5.0g |
2-(aminomethyl)-4-(3-bromophenyl)butan-1-ol |
1544945-16-5 | 5g |
$3355.0 | 2023-05-31 | ||
| Enamine | EN300-1939289-0.05g |
2-(aminomethyl)-4-(3-bromophenyl)butan-1-ol |
1544945-16-5 | 0.05g |
$707.0 | 2023-09-17 | ||
| Enamine | EN300-1939289-0.25g |
2-(aminomethyl)-4-(3-bromophenyl)butan-1-ol |
1544945-16-5 | 0.25g |
$774.0 | 2023-09-17 | ||
| Enamine | EN300-1939289-10.0g |
2-(aminomethyl)-4-(3-bromophenyl)butan-1-ol |
1544945-16-5 | 10g |
$4974.0 | 2023-05-31 | ||
| Enamine | EN300-1939289-1.0g |
2-(aminomethyl)-4-(3-bromophenyl)butan-1-ol |
1544945-16-5 | 1g |
$1157.0 | 2023-05-31 | ||
| Enamine | EN300-1939289-2.5g |
2-(aminomethyl)-4-(3-bromophenyl)butan-1-ol |
1544945-16-5 | 2.5g |
$1650.0 | 2023-09-17 | ||
| Enamine | EN300-1939289-1g |
2-(aminomethyl)-4-(3-bromophenyl)butan-1-ol |
1544945-16-5 | 1g |
$842.0 | 2023-09-17 | ||
| Enamine | EN300-1939289-5g |
2-(aminomethyl)-4-(3-bromophenyl)butan-1-ol |
1544945-16-5 | 5g |
$2443.0 | 2023-09-17 | ||
| Enamine | EN300-1939289-0.1g |
2-(aminomethyl)-4-(3-bromophenyl)butan-1-ol |
1544945-16-5 | 0.1g |
$741.0 | 2023-09-17 | ||
| Enamine | EN300-1939289-0.5g |
2-(aminomethyl)-4-(3-bromophenyl)butan-1-ol |
1544945-16-5 | 0.5g |
$809.0 | 2023-09-17 |
2-(Aminomethyl)-4-(3-bromophenyl)butan-1-ol 関連文献
-
Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842
-
Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938
-
Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096
-
Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
-
Magdalena Barwiolek,Edward Szlyk,Anna Kozakiewicz,Tadeusz Muziol,Alina Bieńko,Julia Jezierska Dalton Trans., 2018,47, 13902-13912
1544945-16-5 (2-(Aminomethyl)-4-(3-bromophenyl)butan-1-ol) 関連製品
- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)
- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)
- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)
- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)
- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)
- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)
- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)
- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)
- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)
- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
